molecular formula C12H17N3O8 B8083137 D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate

Cat. No.: B8083137
M. Wt: 331.28 g/mol
InChI Key: FSAIZTKHSHZLIC-QCNOEVLYSA-N
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Description

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the presence of an azido group at the second carbon and acetyl groups at the third, fourth, and sixth carbons. It is primarily used in synthetic organic chemistry and biochemical research due to its unique reactivity and structural properties .

Preparation Methods

The synthesis of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate typically involves the reaction of 3,4,6-tri-O-acetyl-D-galactal with sodium azide and ceric ammonium nitrate in acetonitrile. This reaction produces 2-azido-1-nitrate addition products, which can be further processed to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The acetyl groups can be oxidized under strong oxidative conditions.

Common reagents used in these reactions include sodium azide, ceric ammonium nitrate, and hydrogen gas. Major products formed from these reactions include 2-amino-2-deoxy derivatives and various substituted galactose compounds .

Scientific Research Applications

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate involves its incorporation into glycosylation pathways. The azido group can be reduced to an amine, allowing the compound to participate in the formation of glycosidic bonds. This makes it a valuable tool in the synthesis of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Similar compounds include:

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties, making it particularly useful in synthetic and biochemical applications.

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-azido-2-hydroxy-6-oxohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O8/c1-6(17)21-5-10(20)12(23-8(3)19)11(22-7(2)18)9(4-16)14-15-13/h4,9-12,20H,5H2,1-3H3/t9-,10+,11+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAIZTKHSHZLIC-QCNOEVLYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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